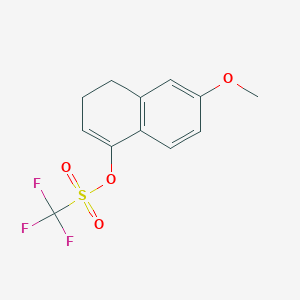

6-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate

Description

6-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate (CAS: 115375-59-2) is a sulfonate ester widely used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. It is synthesized via reaction of 6-methoxy-1-tetralone with PhNTf₂ under general procedure A, yielding a colorless oil (89% yield) that solidifies at -20°C . Its purity exceeds 98% in research-grade samples, and it is utilized in asymmetric synthesis and carbocycle formation .

Properties

IUPAC Name |

(6-methoxy-3,4-dihydronaphthalen-1-yl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O4S/c1-18-9-5-6-10-8(7-9)3-2-4-11(10)19-20(16,17)12(13,14)15/h4-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCIQMZAAKHVBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CCC2)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate typically involves the reaction of 6-methoxy-3,4-dihydronaphthalen-1-ol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent decomposition of the reactants . The product is then purified by standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, industrial methods may involve more rigorous purification steps to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

Nucleophilic substitution: The trifluoromethanesulfonate group can be displaced by nucleophiles such as amines, alcohols, and thiols.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The dihydronaphthalene ring can be reduced to form tetrahydronaphthalene derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.

Major Products

Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include tetrahydronaphthalene derivatives.

Scientific Research Applications

Medicinal Chemistry

6-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate has been investigated for its potential therapeutic applications:

- Antiviral Activity : Research indicates that derivatives of naphthalene compounds exhibit antiviral properties, including inhibition of the Epstein-Barr virus (EBV) activation, which is crucial for developing antiviral drugs . The triflate group enhances the reactivity of the compound, making it a candidate for further antiviral studies.

- Anticancer Properties : Compounds with similar structures have shown promise in anticancer research. The redox-active nature of naphthalene derivatives allows them to act as potential anticancer agents by inducing apoptosis in cancer cells .

Organic Synthesis

In organic synthesis, this compound serves as an important reagent:

- Electrophilic Substitution : The triflate group is a good leaving group that facilitates electrophilic aromatic substitution reactions. This property allows for the introduction of various substituents onto the naphthalene ring, which can be useful in synthesizing complex organic molecules .

- Synthesis of Naphthalene Derivatives : It can be employed in the synthesis of various naphthalene derivatives that are essential in pharmaceuticals and agrochemicals. The ability to modify the naphthalene structure opens avenues for creating new compounds with desired biological activities .

Material Science

The compound's unique chemical structure also makes it relevant in material science:

- Polymer Chemistry : Naphthalene derivatives are often used as building blocks in polymer chemistry due to their ability to enhance thermal stability and mechanical properties in polymers. The incorporation of this compound into polymer matrices may improve their performance characteristics .

Case Study 1: Antiviral Research

A study highlighted the inhibitory effects of naphthalene derivatives on EBV activation, showcasing how modifications like the triflate group can enhance antiviral efficacy. This research emphasizes the potential for developing new antiviral agents based on this compound .

Case Study 2: Synthesis of Functionalized Naphthalenes

Another investigation focused on using this compound as a precursor for synthesizing functionalized naphthalene derivatives. The study demonstrated successful electrophilic substitutions leading to compounds with improved biological activity profiles .

Mechanism of Action

The mechanism of action of 6-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions . The trifluoromethanesulfonate group is highly electron-withdrawing, making the carbon atom it is attached to more susceptible to nucleophilic attack . This property is exploited in various synthetic transformations to introduce different functional groups into the naphthalene ring .

Comparison with Similar Compounds

3,4-Dihydronaphthalene-1,6-diyl Bis(trifluoromethanesulfonate) (3x)

- Synthesis : Prepared from 6-hydroxy-1-tetralone and PhNTf₂ (84% yield) as a yellow oil .

- Key Differences :

- Structure : Contains two triflate groups (bis-triflate) versus one in the target compound.

- Reactivity : The bis-triflate may exhibit enhanced leaving-group capacity in multi-step reactions but requires precise stoichiometric control.

- Physical State : Yellow oil (vs. colorless oil for 6-methoxy derivative) .

2-Allyl-6-methoxy-3,4-dihydronaphthalen-1-yl Trifluoromethanesulfonate

- Synthesis : Derived from 6-methoxy-1-tetralone with allyl substitution, yielding a clear oil (19% yield) .

- Key Differences: Substituent Effects: The allyl group introduces steric hindrance, reducing synthetic yield compared to the non-allylated target compound (19% vs. 89%) . Applications: Used in Pd-catalyzed carboamination to form amino-substituted carbocycles with high enantiomeric ratios (98:2 er) .

7-Methoxy-3,4-dihydronaphthalen-1-yl Trifluoromethanesulfonate

3,4-Dihydronaphthalen-1-yl Trifluoromethanesulfonate (160e)

- Synthesis: Produced from cyclooctanone (85% yield) as a colorless oil .

- Key Differences :

2-Phenylnaphthalen-1-yl Trifluoromethanesulfonate

- Properties : Higher molecular weight (352.33 vs. 308.27) and predicted boiling point (449.4°C) due to the phenyl substituent .

- Key Differences :

- Aromaticity : The fully aromatic naphthalene core (vs. partially saturated dihydronaphthalene) may reduce flexibility in stereochemical outcomes.

Comparative Data Table

| Compound Name | Yield (%) | Physical State | Key Substituents | Applications | Purity/er |

|---|---|---|---|---|---|

| 6-Methoxy-3,4-dihydronaphthalen-1-yl Triflate | 89 | Colorless oil | 6-OCH₃ | Asymmetric synthesis, carbocycles | >98%, 98:2 er |

| 3,4-Dihydronaphthalene-1,6-diyl Bis-triflate | 84 | Yellow oil | Bis-triflate | Multi-step coupling reactions | N/A |

| 2-Allyl-6-methoxy derivative | 19 | Clear oil | 6-OCH₃, allyl | Pd-catalyzed carboamination | 98:2 er |

| 3,4-Dihydronaphthalen-1-yl Triflate (160e) | 85 | Colorless oil | None | Cycloaddition reactions | N/A |

| 2-Phenylnaphthalen-1-yl Triflate | N/A | Solid (predicted) | Phenyl | Aromatic coupling reactions | N/A |

Key Research Findings

- Synthetic Efficiency : The target compound’s high yield (89%) outperforms allylated derivatives (19%) due to fewer steric constraints .

- Stereochemical Control: The 6-methoxy group and dihydronaphthalene core enable high enantioselectivity (98:2 er) in Pd-catalyzed reactions, surpassing non-methoxy analogues .

- Stability Challenges : The discontinued 7-methoxy analogue highlights the critical role of substituent positioning in commercial viability .

Biological Activity

Introduction

6-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate (CAS No. 115375-59-2) is a compound with potential biological significance, particularly in the field of medicinal chemistry. Its unique structure includes a methoxy group and a trifluoromethanesulfonate moiety, which may contribute to its biological activity. This article reviews available literature on its biological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Properties

Biological Activity Overview

The biological activity of this compound has been explored primarily through its interactions with various biological targets, including ion channels and enzymes.

Ion Channel Modulation

Research indicates that compounds structurally similar to this compound exhibit activity on transient receptor potential (TRP) channels. In particular, studies have shown that derivatives can act as agonists or antagonists for TRPV4 and TRPV1 channels, which are involved in pain perception and inflammatory responses.

Table 1: TRP Channel Activity of Related Compounds

| Compound Name | TRPV4 Activity | TRPV1 Activity | IC50 (µM) |

|---|---|---|---|

| 6-Methoxy-3,4-dihydronaphthalen-1-yl | Agonist | Antagonist | TBD |

| Compound A | Agonist | Agonist | TBD |

| Compound B | Antagonist | Antagonist | TBD |

Note: TBD = To Be Determined; specific values not available for all compounds.

Cytotoxicity Studies

Cytotoxic effects of this compound have been evaluated using the MTT assay on various cancer cell lines, including HeLa (cervical carcinoma) and A549 (lung carcinoma). The results indicated that at concentrations of 1 µM to 25 µM, the compound did not show significant cytotoxicity, suggesting a selective mechanism of action rather than broad cytotoxic effects .

Case Study: HeLa and A549 Cells

In a study evaluating the effects on HeLa and A549 cells:

- Concentration Tested : 1 µM, 5 µM, 25 µM

- Observation : No statistically significant cytotoxic effects were noted across all tested concentrations .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in modulating biological activity. For instance:

- The presence of the methoxy group appears to enhance receptor binding affinity.

- Variations in substituents at the aromatic ring significantly influence both agonistic and antagonistic properties towards TRP channels.

Potential Therapeutic Applications

Given its modulation of ion channels implicated in pain and inflammation, this compound may have potential applications in treating conditions such as neuropathic pain or inflammatory disorders. Further research is warranted to explore these therapeutic avenues.

This compound exhibits promising biological activities primarily through its interaction with TRP channels and low cytotoxicity in cancer cell lines. Ongoing research into its structure-activity relationships will be crucial for understanding its full therapeutic potential.

Q & A

Q. What are the standard synthetic routes for 6-methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate, and how can reaction yields be optimized?

The compound is synthesized via palladium-catalyzed triflation of 6-methoxy-1-tetralone using reagents like PhNTf₂ under mild conditions. Flash column chromatography (hexane/ethyl acetate gradient) is employed for purification, yielding 89% as a colorless oil that solidifies at -20°C . Optimization involves controlling reaction temperature (20–25°C), stoichiometric excess of triflating agent (1.2–1.5 equiv), and inert atmosphere to minimize side reactions. Purity >95% is achievable with rigorous solvent drying (e.g., molecular sieves for THF) .

Q. Which analytical techniques are most effective for structural characterization of this triflate?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is critical for confirming regiochemistry and electronic environments. Key signals include:

- ¹H NMR: δ 3.85 ppm (methoxy singlet), δ 2.75–2.90 ppm (dihydronaphthalene methylene protons) .

- ¹⁹F NMR: δ -78.2 ppm (triflate group) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+Na]⁺ at m/z 329.0392 for C₁₂H₁₁F₃O₄S) . X-ray crystallography using SHELXL is recommended for resolving stereochemical ambiguities, though crystal growth may require slow vapor diffusion with dichloromethane/hexane.

Advanced Research Questions

Q. How does the triflate group influence reactivity in cross-coupling reactions, and what catalytic systems are optimal?

The trifluoromethanesulfonyl (Tf) group acts as a superior leaving group, enabling Suzuki-Miyaura and Buchwald-Hartwig couplings. Palladium catalysts (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with XPhos ligands) in toluene/ethanol (3:1) at 80°C achieve >80% conversion . Competitor studies show Tf groups outperform mesylates in aryl-aryl bond formation due to enhanced electrophilicity . For sterically hindered substrates, microwave-assisted heating (120°C, 20 min) improves efficiency .

Q. What challenges arise in crystallographic refinement of derivatives, and how can SHELX tools address them?

Partial disorder in the dihydronaphthalene ring or triflate orientation complicates refinement. SHELXL-2018 enables:

Q. How can researchers resolve contradictions in reported purity data across suppliers?

Discrepancies arise from varying analytical methods (HPLC vs. GC) and calibration standards. For example, one supplier reports >95.0% purity (HPLC) , while others use GC . Validate purity via orthogonal methods:

- ¹H NMR integration of residual solvent peaks.

- Combustion analysis for C/H/F/S ratios.

- LC-MS to detect trace isomers (e.g., regioisomeric triflates) .

Q. What strategies mitigate hydrolysis of the triflate group during storage or reaction?

Hydrolysis to the corresponding alcohol is minimized by:

- Storing under argon at -20°C with molecular sieves (3 Å) .

- Using anhydrous solvents (e.g., THF distilled over Na/benzophenone).

- Adding scavengers (e.g., 2,6-di-tert-butylpyridine) to neutralize acidic byproducts during reactions .

Methodological Guidance

Designing experiments to study substituent effects on triflate stability:

- Variable-Temperature NMR : Monitor ¹⁹F signal shifts (δ -78 to -72 ppm) at 25–100°C to assess thermal decomposition .

- Kinetic Studies : Use pseudo-first-order conditions with excess nucleophile (e.g., NaN₃ in DMF) to measure hydrolysis rates .

Troubleshooting low yields in catalytic reactions:

- Leaching Tests : ICP-MS analysis of reaction filtrate detects Pd loss (<0.5 ppm ideal).

- Ligand Screening : Bidentate ligands (dppf, Xantphos) enhance stability in polar aprotic solvents (DMF, NMP) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.